Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate
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Overview
Description
Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the oxazole family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzaldehyde with phenylacetic acid in the presence of a dehydrating agent to form the intermediate, which is then cyclized to yield the oxazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives .
Scientific Research Applications
Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate
- Methyl 5-(4-bromophenyl)-2-phenyloxazole-4-carboxylate
- Methyl 5-(4-methylphenyl)-2-phenyloxazole-4-carboxylate
Uniqueness
Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Biological Activity
Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate (CAS No. 89204-90-0) is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula: C11H8FNO3
- Molecular Weight: 221.19 g/mol
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Chemical Structure:
Methyl 5 4 fluorophenyl 2 phenyloxazole 4 carboxylate
The presence of the fluorophenyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways. This is particularly relevant in the context of enzyme inhibitors used in drug design.
- Receptor Interaction: Similar compounds have shown affinity for various receptors, suggesting that this compound may also interact with specific biological receptors, influencing cellular signaling pathways .
Anticancer Properties
Research has indicated that oxazole derivatives can exhibit anticancer activity by targeting cancer cell proliferation pathways. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including neuroblastoma and breast cancer cells .
Antimicrobial Activity
There is evidence suggesting that oxazole derivatives possess antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth, indicating potential applications in developing new antibiotics .
Case Studies
-
Anticancer Activity Evaluation:
A study evaluated the effects of this compound on SH-SY5Y neuroblastoma cells. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents . -
Enzyme Inhibition Studies:
In a series of experiments, the compound was tested for its ability to inhibit cyclophilin A (CypA), an enzyme implicated in various diseases. The results showed promising inhibitory activity, with further optimization leading to enhanced potency .
Comparison with Related Compounds
Compound Name | Structure | IC50 Value (µM) | Biological Activity |
---|---|---|---|
This compound | Structure | 0.005 - 0.070 | Anticancer, Enzyme Inhibition |
Methyl 2-(4-hydroxybenzyl)-vinyloxazole-4-carboxylate | Structure | 0.020 - 0.080 | Antimicrobial |
Methyl 5-phenyloxazole-4-formate | Structure | 0.010 - 0.050 | Anticancer |
Properties
Molecular Formula |
C17H12FNO3 |
---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
methyl 5-(4-fluorophenyl)-2-phenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H12FNO3/c1-21-17(20)14-15(11-7-9-13(18)10-8-11)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
PLAKSOOBYLIMDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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